N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride
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Overview
Description
N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a triazole ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Methylation: The methyl group is added through alkylation reactions, commonly using methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: This step involves the reaction of the triazole derivative with an appropriate amine or ammonia under dehydrating conditions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can modify the triazole ring or the piperidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, oxidized or reduced forms of the original compound, and new compounds with modified functional groups.
Scientific Research Applications
N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperidine moiety enhances its binding affinity and specificity, while the carboxamide group contributes to its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide: The non-hydrochloride form of the compound.
3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide: Lacks the methyl group, affecting its chemical properties and biological activity.
N-methyl-1H-1,2,4-triazole-5-carboxamide: Lacks the piperidine moiety, resulting in different interaction profiles with biological targets.
Uniqueness
N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride is unique due to its combination of a triazole ring, piperidine moiety, and carboxamide group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
This detailed overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
IUPAC Name |
N-methyl-5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-12-7(13-14-8)6-2-4-11-5-3-6;/h6,11H,2-5H2,1H3,(H,10,15)(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJZEFPMNZVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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